molecular formula C12H9N5O B7949851 N-(5H-purin-6-yl)benzamide

N-(5H-purin-6-yl)benzamide

Cat. No.: B7949851
M. Wt: 239.23 g/mol
InChI Key: MKPVEBOIKWKVGQ-UHFFFAOYSA-N
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Description

N-(5H-purin-6-yl)benzamide: is a chemical compound with the molecular formula C12H9N5O . It is a derivative of purine, a heterocyclic aromatic organic compound, and benzamide, an amide derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5H-purin-6-yl)benzamide typically involves the reaction of 6-chloropurine with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5H-purin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are typically used.

    Substitution: Reagents like and are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various purine derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

N-(5H-purin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Comparison: N-(5H-purin-6-yl)benzamide is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to N-(9H-purin-6-yl)benzamide, it may exhibit different binding affinities and selectivities towards molecular targets, leading to distinct pharmacological profiles .

Properties

IUPAC Name

N-(5H-purin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7,9H,(H,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPVEBOIKWKVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=NC=NC32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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